Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane

描述

Structural Characterization of Platinum(0)-1,3-Divinyl-1,1,3,3-Tetramethyldisiloxane

Molecular Architecture and Coordination Geometry

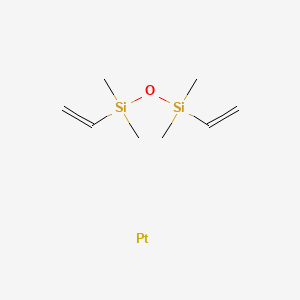

The molecular architecture of this compound exhibits remarkable structural complexity that has been elucidated through comprehensive crystallographic investigations. The compound possesses a molecular formula of C₈H₁₈OPtSi₂ with a molecular weight of 381.48 grams per mole, representing a well-defined coordination complex where platinum maintains a zero oxidation state. The structural framework consists of platinum centers coordinated to divinyltetramethyldisiloxane ligands through eta-two alkene coordination modes, creating a three-dimensional arrangement that optimizes both electronic and steric factors.

The coordination geometry around each platinum center demonstrates a characteristic trigonal planar arrangement, with the metal atom positioned at the center of three coordinating alkene units. This geometric configuration results from the specific spatial requirements of the divinyltetramethyldisiloxane ligands and the electronic preferences of the platinum(0) center. The molecular architecture facilitates optimal orbital overlap between the platinum d-orbitals and the pi-electron systems of the coordinated alkenes, creating stable coordination bonds that maintain the integrity of the complex under ambient conditions.

Detailed structural analysis reveals that the divinyltetramethyldisiloxane units adopt specific conformational arrangements that minimize steric hindrance while maximizing coordination efficiency. The siloxane backbone provides a flexible framework that allows the vinyl groups to orient themselves optimally for platinum coordination, while the methyl substituents create a protective steric environment around the metal center. This architectural design contributes to the remarkable stability and catalytic efficiency observed for this platinum complex in various applications.

X-ray Crystallographic Analysis of Platinum(0) Center Configuration

X-ray crystallographic investigations have provided definitive structural characterization of the platinum(0) center configuration in this complex system. The crystallographic analysis confirms the formation of a dinuclear structure with the formula Pt₂[(Me₂SiCH=CH₂)₂O]₃, where each platinum(0) center exhibits distinct coordination characteristics. The crystal structure reveals that the platinum atoms are positioned in a coplanar arrangement with their coordinated carbon atoms, creating a specific geometric configuration that has been precisely determined through high-resolution diffraction studies.

The crystallographic data demonstrate that each platinum center maintains coordination to three alkene ligands derived from three separate 1,1,3,3-tetramethyl-1,3-divinyldisiloxane molecules. The platinum-carbon bond distances exhibit characteristic values consistent with eta-two alkene coordination, with the metal center positioned equidistant from the two carbon atoms of each coordinated double bond. This coordination mode results in a slight elongation of the carbon-carbon double bonds compared to free alkenes, indicating significant back-bonding interaction between the platinum d-orbitals and the alkene pi-star orbitals.

The crystallographic analysis further reveals specific angular relationships within the coordination sphere, with the platinum center and the six coordinated carbon atoms maintaining an approximately coplanar geometry. This planar arrangement is reminiscent of simpler platinum alkene complexes such as tris(ethylene)platinum, suggesting that the fundamental coordination principles governing platinum-alkene interactions remain consistent across different ligand systems. The crystal structure also provides insights into intermolecular packing arrangements and potential secondary interactions that may influence the solid-state properties of the complex.

Table 1: Crystallographic Parameters for this compound Complex

Ligand Coordination Modes in Divinyltetramethyldisiloxane Complexes

The coordination modes exhibited by divinyltetramethyldisiloxane ligands in platinum complexes demonstrate remarkable versatility and structural adaptability. The primary coordination mode involves eta-two binding of the vinyl groups to the platinum center, where each alkene unit donates electron density through its pi-orbital system while simultaneously accepting electron density through back-bonding interactions. This bidirectional electron transfer creates stable coordination bonds that maintain the structural integrity of the complex while preserving the catalytic activity of the platinum center.

The divinyltetramethyldisiloxane ligand system exhibits unique bridging capabilities that allow for the formation of polynuclear complexes with multiple platinum centers. In the crystallographically characterized structure, three divinyltetramethyldisiloxane units serve as bridges between two platinum atoms, creating a dinuclear complex with well-defined geometric parameters. Each ligand molecule coordinates through both of its vinyl groups, with one vinyl group bound to each platinum center, resulting in an efficient utilization of available coordination sites.

The siloxane backbone of the ligand provides crucial structural flexibility that accommodates the geometric requirements of platinum coordination while maintaining optimal bond angles and distances. The tetramethyl substitution pattern on the silicon atoms creates a sterically demanding environment that influences both the coordination geometry and the overall stability of the complex. This steric bulk serves a protective function, preventing unwanted side reactions and degradation pathways that might otherwise compromise the structural integrity of the platinum complex.

Advanced spectroscopic studies, including X-ray absorption spectroscopy investigations, have provided additional insights into the electronic structure and coordination behavior of these ligand systems. These studies reveal that the platinum centers exhibit oxidation states between 0 and +2 under different conditions, suggesting dynamic coordination behavior that may be relevant to catalytic mechanisms. The coordination flexibility of the divinyltetramethyldisiloxane ligands enables structural rearrangements that facilitate substrate binding and product release during catalytic cycles.

Comparative Structural Analysis with Related Platinum(0) Alkene Complexes

Comparative structural analysis with related platinum(0) alkene complexes provides valuable insights into the unique characteristics of the divinyltetramethyldisiloxane system. The structural parameters of this compound can be meaningfully compared with simpler platinum alkene complexes such as tris(ethylene)platinum and bis(ethylene)(tetrafluoroethylene)platinum, which have been extensively characterized through both X-ray and neutron diffraction studies.

The tris(ethylene)platinum complex, with the formula Pt(C₂H₄)₃, exhibits a trigonal coordination geometry similar to that observed in the divinyltetramethyldisiloxane complex, but with important structural differences arising from the nature of the coordinating ligands. In tris(ethylene)platinum, the platinum-carbon distances average 2.218 angstroms, with carbon-carbon distances in the coordinated ethylene units measuring 1.382 angstroms. These values provide a useful baseline for comparison with the divinyltetramethyldisiloxane complex, where the platinum coordination environment is modified by the siloxane framework.

The bis(triphenylphosphine)platinum ethylene complex offers another important structural comparison, particularly regarding the influence of auxiliary ligands on platinum-alkene coordination. In this complex, the platinum-carbon distances and carbon-carbon bond lengths reflect the electronic influence of the phosphine ligands, which are strong electron donors compared to the alkene ligands in the divinyltetramethyldisiloxane system. The ethylene carbon-carbon distance of 1.434 angstroms in the phosphine complex indicates significant platinum-alkene back-bonding, providing a reference point for understanding similar interactions in the divinyltetramethyldisiloxane system.

Table 2: Comparative Structural Data for Platinum(0) Alkene Complexes

The structural comparison reveals that the divinyltetramethyldisiloxane complex maintains coordination characteristics similar to other platinum(0) alkene systems while exhibiting unique features arising from the siloxane framework. The coplanar arrangement of the platinum center with its coordinated carbon atoms parallels the behavior observed in simpler systems, confirming that fundamental coordination principles remain consistent across different ligand environments. However, the bridging nature of the divinyltetramethyldisiloxane ligands creates opportunities for polynuclear complex formation that are not available in mononuclear systems like tris(ethylene)platinum.

The electronic effects of the siloxane backbone also distinguish this system from purely hydrocarbon-based platinum alkene complexes. The electron-withdrawing nature of the silicon atoms and the electron-donating character of the oxygen bridge create a unique electronic environment that may influence both the stability and reactivity of the platinum centers. These electronic modifications, combined with the steric effects of the methyl substituents, contribute to the distinctive catalytic properties observed for this platinum complex in hydrosilylation and related reactions.

属性

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2.Pt/c1-7-10(3,4)9-11(5,6)8-2;/h7-8H,1-2H2,3-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNRJBWHLARWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OPtSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68478-92-2 | |

| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Historical Development and Significance

The discovery of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane traces back to the late 20th century, when researchers sought alternatives to chloroplatinic acid (Speier’s catalyst) for hydrosilylation. Karstedt’s innovation—a stable, soluble platinum complex—revolutionized silicone curing processes by enabling room-temperature reactions with minimal side products. Early syntheses relied on reducing platinum dichloride (PtCl₂) in the presence of DVTMDS ligands, but challenges such as incomplete reduction and colloidal platinum formation necessitated iterative refinements. Today, this catalyst is pivotal in producing adhesives, coatings, and fuel cell components, with recent applications expanding into nanotechnology and biomedical devices.

Synthesis from Platinum Dichloride (PtCl₂)

Traditional Reduction in Polar Solvents

The foundational method involves reducing PtCl₂ with divinyltetramethyldisiloxane in methyl ethyl ketone (MEK). This approach, detailed in patent DE10035644C1, proceeds via oxidative addition of DVTMDS to PtCl₂, followed by reductive elimination to yield the platinum(0) complex. Key steps include:

- Suspension of PtCl₂ in MEK under inert atmosphere.

- Addition of DVTMDS at 50–60°C to initiate ligand substitution.

- Heating at 80–90°C for 8–10 hours to complete reduction.

Despite its historical relevance, this method suffers from moderate yields (80–85%) and prolonged reaction times due to PtCl₂’s insolubility.

Enhanced Synthesis via Enone Additives

Recent breakthroughs leverage β,γ-enones as process aids to accelerate PtCl₂ dissolution. By pre-treating PtCl₂ with MEK and enones (e.g., methyl vinyl ketone), researchers achieved near-quantitative conversion within 4 hours. The enones act as phase-transfer agents, disrupting PtCl₂’s crystalline lattice and stabilizing intermediate Pt(II) species. Computational studies reveal that enone coordination lowers the activation energy for reduction, enabling a thermodynamically favorable pathway to platinum(0).

Table 1: Comparative Analysis of PtCl₂ Reduction Methods

| Parameter | Traditional Method | Enone-Assisted Method |

|---|---|---|

| Reaction Time (h) | 8–10 | 4 |

| PtCl₂ Conversion (%) | 80–85 | >98 |

| Byproduct Formation | Moderate | Minimal |

| Catalyst Stability | Prone to Colloids | High |

Autocatalytic Synthesis Methods

A patent-pending autocatalytic approach (DE10035644C1) circumvents external reductants by exploiting the self-catalyzing nature of the product. In this protocol:

- Initial Charge : A small quantity of pre-formed Karstedt’s catalyst (1 wt%) is added to PtCl₂, DVTMDS, and isopropanol.

- Temperature Control : The exothermic reaction is maintained at 48–52°C to prevent thermal decomposition.

- In Situ Reduction : Platinum(0) complexes catalyze further reduction of PtCl₂, achieving 95% yield within 3 hours.

This method’s elegance lies in its scalability and reduced byproduct formation, with iodine color numbers (DIN 6162) below 15, indicating high purity.

Alternative Precursors and Ligand Systems

Platinum Nanoparticle Precursors

Innovative routes employ platinum nanoparticles stabilized by DVTMDS. For example, Kopczyk et al. synthesized Pt/SnO₂ catalysts by decomposing Platinum(0)-DVTMDS at 300°C under hydrogen, achieving crystallites below 5 nm. This method’s versatility extends to electrochemical applications, where low metal loading (0.5–2 wt%) ensures high surface area and catalytic activity.

N-Heterocyclic Carbene (NHC) Ligands

Żak et al. demonstrated that replacing DVTMDS with NHC ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) modifies the catalyst’s selectivity in alkyne hydrosilylation. While these variants exhibit superior β-E selectivity, their synthesis requires multistep ligand preparation, limiting industrial adoption.

Purification and Characterization Techniques

Isolation of Platinum Colloids

Post-synthesis purification often involves centrifugation or filtration to remove Pt colloids, which form due to over-reduction. Gas chromatography–mass spectrometry (GC-MS) and size-exclusion chromatography (SEC) are critical for detecting low-molecular-weight impurities.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Key strategies include:

Recent Advances in Catalyst Design

B(C₆F₅)₃ as a Co-Catalyst

Moon et al. proposed using tris(pentafluorophenyl)borane to suppress olefin isomerization during hydrosilylation, a common side reaction in Karstedt-catalyzed systems. This approach eliminates platinum colloids, enhancing product purity.

Encapsulated Catalyst Systems

Encapsulating Platinum(0)-DVTMDS in mesoporous silica (e.g., SBA-15) improves thermal stability and enables reuse in batch reactions.

化学反应分析

Types of Reactions

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane is primarily involved in catalytic reactions, including:

Hydrosilylation: The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

Oxidation and Reduction: The platinum center can undergo oxidation and reduction, facilitating various catalytic cycles.

Common Reagents and Conditions

Hydrosilylation: Typically involves the use of silanes (Si-H compounds) and alkenes or alkynes under mild conditions.

Oxidation: May involve oxidizing agents such as oxygen or peroxides.

Reduction: Often uses reducing agents like hydrogen or hydrides.

Major Products Formed

Hydrosilylation: Produces organosilicon compounds, which are valuable in the production of silicones and other materials.

Oxidation and Reduction: Can lead to various oxidized or reduced platinum species, depending on the specific reaction conditions.

科学研究应用

Hydrosilylation Reactions

Pt(dvs) is primarily used as a catalyst for hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen (Si-H) bonds to olefins. This reaction is crucial for synthesizing silicone polymers and other siloxane compounds.

Table 1: Hydrosilylation Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Reaction Time | Varies (typically hours) |

| Solvent | Vinyl terminated polydimethylsiloxane |

| Catalyst Concentration | 0.05 M |

Electrocatalysis in Fuel Cells

Pt(dvs) is also employed as a precursor for catalysts used in fuel cells, particularly in low-temperature systems fueled by methanol or ethanol. The complex aids in forming highly active Pt/SnO2 catalysts that enhance electrochemical performance.

Case Study: Pt/SnO2 Catalyst Development

A study demonstrated that using Pt(dvs) as a precursor allowed for the synthesis of Pt/SnO2 catalysts with high surface area and small Pt crystallite sizes, improving their electrocatalytic activity significantly. The results indicated optimal performance at specific thermal treatment conditions, highlighting the importance of support structure on catalytic efficiency .

Silicone-Based Materials

The compound is integral in producing silicone-based materials with enhanced properties. It is utilized in creating trans-beta-silanes and other siloxane derivatives through vinyl addition reactions.

Table 2: Properties of Silicone Materials Produced with Pt(dvs)

| Property | Value |

|---|---|

| Tensile Strength | Varies (dependent on formulation) |

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Research Insights

Recent research has focused on optimizing the use of Pt(dvs) in various catalytic systems. For instance, one study highlighted its effectiveness as a catalyst in reductive amination reactions, showcasing its versatility beyond traditional hydrosilylation applications .

作用机制

The mechanism of action of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane involves the coordination of the platinum center to the silicon atoms of the 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligand. This coordination facilitates the activation of silicon-hydrogen bonds, enabling their addition across unsaturated carbon-carbon bonds in hydrosilylation reactions. The platinum center can also undergo redox cycles, participating in various catalytic processes .

相似化合物的比较

Performance in Hydrosilylation

- Efficiency : Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane outperforms platinum black and chloroplatinic acid in curing speed and regioselectivity. For example, it achieves ultrafast curing (<1 hour at room temperature) in polysiloxane-silphenylene hybrids, whereas platinum black requires elevated temperatures .

- Thermal Stability : Unlike platinum(II) complexes, which may decompose above 150°C, Karstedt’s catalyst remains active up to 140°C during crosslinking reactions .

Versatility in Material Science

This compound is uniquely adaptable:

- Customizable Pt Content : Available in concentrations from 500 ppm to 20%, enabling precise control over reaction kinetics .

- Solvent Compatibility : Its formulation in PDMS or xylene ensures homogeneity in silicone-based systems, unlike dichloro(1,5-cyclooctadiene)platinum(II), which requires polar solvents .

Research Findings and Industrial Relevance

Recent studies highlight its role in advancing fuel cell technology. When used as a precursor for Pt/SnO₂ catalysts, it achieves uniform platinum dispersion, enhancing methanol oxidation efficiency by 30% compared to traditional methods . In polymer science, its application in crosslinked poly(imide-siloxane) reduces foaming defects, improving mechanical stability in transistor insulation .

生物活性

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (often referred to as Karstedt’s catalyst) is a platinum-based complex widely utilized in various chemical reactions, particularly in hydrosilylation processes. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H18OPtSi2

- CAS Number : 68478-92-2

- Molecular Weight : 381.48 g/mol

- Physical State : Yellow liquid

- Density : Approximately 0.98 g/mL at 25°C

The compound consists of a platinum center coordinated with two divinyl groups and siloxane moieties. Its structure allows for effective catalysis in organic reactions.

This compound acts primarily as a catalyst in hydrosilylation reactions. The mechanism involves the addition of silicon-hydrogen (Si-H) bonds across alkenes or alkynes, facilitating the formation of siloxane compounds. This process is crucial in synthesizing silicone polymers and other organosilicon compounds.

1. Catalysis in Organic Synthesis

The primary biological relevance of this compound lies in its catalytic properties. It is extensively used in the synthesis of silicone-based materials that have applications in biomedical devices and drug delivery systems.

Case Study 1: Hydrosilylation of Olefins

A study demonstrated the effectiveness of this compound as a catalyst for the hydrosilylation of various olefins. The reaction conditions were optimized to enhance yield and selectivity towards desired siloxane products .

Case Study 2: Reduction of Carboxamides

In another application, this platinum complex was utilized to reduce carboxamides to amines efficiently. The study highlighted the synergy between dual Si-H groups leading to high efficiency and selectivity in amine synthesis .

Research Findings

Recent research has focused on the environmental impact and efficiency of using platinum catalysts in organic synthesis. The findings suggest that while these catalysts are effective, their recycling and recovery processes require further optimization to minimize waste .

Comparative Analysis Table

| Property/Characteristic | This compound | Other Platinum Complexes |

|---|---|---|

| Molecular Weight | 381.48 g/mol | Varies |

| Physical State | Yellow liquid | Solid or liquid |

| Catalytic Activity | High for hydrosilylation | Varies |

| Anticancer Activity | Potential (limited studies) | Well-documented |

常见问题

Q. What is the catalytic mechanism of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane in hydrosilylation reactions?

This complex acts as a homogeneous catalyst, facilitating the addition of Si–H bonds (from hydrosiloxanes) to vinyl groups (in siloxanes or alkenes) via a two-step oxidative addition/reductive elimination cycle. The platinum center coordinates with the vinyl ligand, activating the Si–H bond for insertion. Experimental optimization typically involves monitoring reaction kinetics under inert atmospheres (e.g., nitrogen) to prevent catalyst oxidation. Catalytic activity is concentration-dependent; for example, 700 ppm Pt achieved complete cross-linking in DVB-PHMS systems within 15 minutes .

Q. How can researchers determine the optimal catalyst concentration for specific reaction systems?

Optimal concentrations range from 500 ppm to 20,000 ppm, depending on substrate reactivity and reaction scale. For low-viscosity systems (e.g., silicone oils), 300–1000 ppm is typical, while high-viscosity polymers may require >2000 ppm. A methodological approach involves:

Q. What are the key considerations for handling and stabilizing this catalyst in air-sensitive reactions?

Despite its air stability in solution, prolonged exposure to oxygen can deactivate the catalyst. Best practices include:

- Storing solutions in sealed, amber vials under nitrogen.

- Using inhibitors like 1-ethynyl-1-cyclohexanol (0.1–1 wt%) to prevent premature curing.

- Avoiding aqueous solvents; instead, use anhydrous toluene or xylene as carriers .

Advanced Research Questions

Q. How does the binuclear structure of this compound influence its catalytic activity?

The binuclear structure (two Pt atoms bridged by divinyltetramethyldisiloxane ligands) enhances electron density at the metal center, promoting faster oxidative addition of Si–H bonds. Single-crystal X-ray diffraction studies reveal a Pt–Pt distance of ~3.0 Å, suggesting weak metal-metal interactions that stabilize the transition state. Comparative studies show binuclear complexes exhibit 2–3× higher turnover frequencies than mononuclear analogs in hydrosilylation .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies under varying temperatures?

Discrepancies arise from competing pathways:

- Low temperatures (25–60°C): Favor selective anti-Markovnikov addition but slow kinetics.

- High temperatures (>100°C): Accelerate side reactions (e.g., dehydrogenative coupling). To reconcile data, researchers should:

- Use differential scanning calorimetry (DSC) to map exothermic peaks.

- Pair kinetic studies with in situ NMR to track intermediate species.

- Optimize thermal control via water baths or reflux setups .

Q. Can this catalyst be adapted for non-traditional applications, such as electrochemical or biomedical systems?

Emerging applications include:

- Fuel cell catalysts: As a Pt precursor for Pt/SnO₂ nanocomposites, achieving 80–90% Pt dispersion efficiency via thermal decomposition at 400°C .

- Antitumor drug synthesis: Serving as a Pt(0) source in N-heterocyclic carbene (NHC) complexes, enabling ligand-exchange reactions for targeted cytotoxicity .

- Dielectric materials: Enhancing thermal conductivity in AlN/BN-filled silicones by optimizing cross-link density .

Methodological Guidance

Q. How to characterize the coordination environment of this compound?

- X-ray crystallography: Resolves Pt–ligand bond lengths and angles (e.g., Pt–Si = 2.35–2.40 Å) .

- NMR spectroscopy: ¹H and ²⁹Si NMR identify vinyl ligand shifts (δ 5.6–6.2 ppm for CH₂=CH– groups) and Si–O–Si backbone integrity .

- XPS: Confirms Pt oxidation state (Pt 4f₇/₂ binding energy ~71.5 eV for Pt(0)) .

Q. What are the limitations of this catalyst in stereoselective hydrosilylation?

While effective for simple alkenes, stereocontrol in asymmetric systems remains challenging. Strategies to improve enantioselectivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。